(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid is a complex organic compound known for its unique structural properties. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The presence of the alkyne group in its structure adds to its versatility in various chemical reactions.
Preparation Methods
The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid typically involves multiple steps, starting from the corresponding protected amino acid. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride . The reaction conditions are carefully controlled to ensure the stability of the intermediate products, which are often isolated as crystalline solids. These intermediates are stable at room temperature and have a long shelf-life, making them suitable for industrial production .
Chemical Reactions Analysis
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The Fmoc group can be substituted under specific conditions to introduce different functional groups.
Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted reactions. The alkyne group can participate in click chemistry reactions, which are widely used in bioconjugation and material science .
Comparison with Similar Compounds
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid can be compared with other similar compounds, such as:
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
These compounds share the Fmoc group but differ in their side chains and functional groups, which can affect their reactivity and applications. The unique combination of the alkyne group and the Fmoc-protected amino acid in this compound makes it particularly versatile for various chemical and biological applications.
Properties
Molecular Formula |
C24H25NO4 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid |
InChI |
InChI=1S/C24H25NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h1,6-9,11-14,21H,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)/t24-/m0/s1 |
InChI Key |
AWENJBOFGNPXLM-DEOSSOPVSA-N |
Isomeric SMILES |
C[C@](CCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(CCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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